molecular formula C8H9F3N2O2 B13426944 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile

Cat. No.: B13426944
M. Wt: 222.16 g/mol
InChI Key: LDVPNNBVBIYYLR-UHFFFAOYSA-N
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Description

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents like methyl iodide.

    Formation of the Oxopropanenitrile Moiety: The oxopropanenitrile group is formed through reactions involving nitriles and carbonyl compounds.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The azetidine ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)propanoic acid
  • 3-Methoxy-3-(trifluoromethyl)azetidin-1-amine
  • 2-Chloro-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)butan-1-one

Uniqueness

3-(3-Methoxy-3-(trifluoromethyl)azetidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the trifluoromethyl group and the oxopropanenitrile moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVPNNBVBIYYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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